molecular formula C24H23N5O4 B1251168 Fumiquinazoline A CAS No. 140715-85-1

Fumiquinazoline A

Cat. No.: B1251168
CAS No.: 140715-85-1
M. Wt: 445.5 g/mol
InChI Key: DQQCCKFZJNINST-VCPZKGNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumiquinazoline A is a fumiquinazoline that consists of imidazoindole and pyrazinoquinazoline units connected by a methylene group. It is a fumiquinazoline, an imidazoindole and a pyrazinoquinazoline.

Scientific Research Applications

Antidiabetic Potential

Research has identified certain fumiquinazoline alkaloids with promising antidiabetic properties. For instance, compounds isolated from the marine fungus Scedosporium apiospermum have demonstrated the ability to promote triglyceride accumulation in adipocytes, suggesting their potential as insulin sensitizers. This activity is thought to be mediated through the activation of the PPARγ pathway, highlighting the therapeutic relevance of these compounds in managing type 2 diabetes mellitus (Li et al., 2020).

Structural Diversity and Biosynthesis

The structural diversity of fumiquinazoline compounds is attributed to intricate biosynthetic pathways involving various enzymes. Studies have shed light on the complexity and diversity generation in the biosynthesis of fumiquinazoline-related peptidyl alkaloids, uncovering new enzymatic strategies that contribute to their structural complexity. These insights are crucial for understanding the natural production of these compounds and for exploring their synthetic potential (Yan et al., 2019).

Neuroprotective and Antitumor Effects

The neuroprotective and antitumor effects of fumiquinazoline derivatives have been explored, highlighting their potential in treating neurodegenerative disorders and cancer. Synthesized derivatives of fumiquinazoline G, for example, have shown significant protection against rotenone-induced damage in neuroblastoma cells and exhibited potent antitumor activity across various cell lines. These findings underscore the therapeutic promise of fumiquinazoline alkaloids in developing treatments for serious health conditions (Long et al., 2019).

Synthetic Approaches

The total synthesis of fumiquinazolines, including fumiquinazoline A, has been a significant focus of chemical research. Innovative synthetic approaches have been developed to construct their complex molecular structures efficiently. These synthetic strategies not only provide access to these biologically active compounds but also offer insights into their structure-activity relationships, paving the way for the development of novel therapeutics (Snider & Zeng, 2000).

Properties

CAS No.

140715-85-1

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

(1S,4R)-4-[[(2S,3aS,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C24H23N5O4/c1-12-19-27-16-9-5-3-7-14(16)22(32)28(19)18(20(30)25-12)11-24(33)15-8-4-6-10-17(15)29-21(31)13(2)26-23(24)29/h3-10,12-13,18,23,26,33H,11H2,1-2H3,(H,25,30)/t12-,13-,18+,23-,24-/m0/s1

InChI Key

DQQCCKFZJNINST-VCPZKGNQSA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@H]5N[C@H](C(=O)N5C6=CC=CC=C64)C)O

SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O

Synonyms

fumiquinazoline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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